molecular formula C16H17NO4S B11179386 N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11179386
M. Wt: 319.4 g/mol
InChI Key: BFMRPHBSINIHFL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxyphenyl group and a methylphenylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-methoxyaniline is first reacted with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of both methoxy and methylphenylsulfonyl groups, which confer specific chemical and biological properties. The methoxy group enhances its solubility in organic solvents, while the sulfonyl group contributes to its stability and reactivity.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(19,20)11-16(18)17-13-4-3-5-14(10-13)21-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

BFMRPHBSINIHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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